molecular formula C14H19NO4S2 B2635983 1-(Cyclopropylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine CAS No. 1448043-93-3

1-(Cyclopropylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine

Cat. No.: B2635983
CAS No.: 1448043-93-3
M. Wt: 329.43
InChI Key: CDUCHCZVOKQDJJ-UHFFFAOYSA-N
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Description

1-(Cyclopropylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine is a useful research compound. Its molecular formula is C14H19NO4S2 and its molecular weight is 329.43. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Synthesis and Catalysis

(2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, a derivative related to 1-(Cyclopropylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine, has been utilized as an efficient organocatalyst for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes. This application showcases the compound's role in synthesizing γ-nitro carbonyl compounds with high yield and excellent stereoselectivity, highlighting its potential in asymmetric synthesis and catalysis (Singh et al., 2013).

Antimicrobial Activity

Research on novel cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to corresponding 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones has shown that using polyphosphate ester (PPE) significantly enhances yields. These synthesized compounds were screened for antimicrobial activity, indicating a potential application of this compound derivatives in developing new antimicrobial agents (Zareef et al., 2008).

Heterocyclic Compound Synthesis

The synthesis of 2,5-disubstituted pyrroles and pyrrolidines through intramolecular cyclization of 6-amino-3-keto sulfones presents another significant application. This methodology demonstrates the versatility of related compounds in generating aromatic and non-aromatic five-membered heterocyclic compounds, underlining their importance in synthetic organic chemistry (Benetti et al., 2002).

Synthesis of Sulfonyl, Iminosulfonyl, and Sulfamide Derivatives

The creation of new 4-(trifluoromethyl)pyrrolidines containing sulfonyl, iminosulfonyl, sulfamide, or phosphonyl group at position 3 through 1,3-dipolar cycloaddition reactions showcases the adaptability of this compound derivatives in synthesizing structurally diverse compounds with potential applications in medicinal chemistry and materials science (Markitanov et al., 2016).

Properties

IUPAC Name

2-(benzenesulfonylmethyl)-1-cyclopropylsulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S2/c16-20(17,13-6-2-1-3-7-13)11-12-5-4-10-15(12)21(18,19)14-8-9-14/h1-3,6-7,12,14H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUCHCZVOKQDJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2CC2)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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